molecular formula C27H24ClN3O3 B2874565 5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 902597-91-5

5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Número de catálogo: B2874565
Número CAS: 902597-91-5
Peso molecular: 473.96
Clave InChI: FUIMXDJVWBUZDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, anticancer, and neuromodulatory effects . The structure features a pyrazole ring fused to a quinoline core, with substituents at positions 3, 5, 7, and 6. Key groups include:

  • 3-(4-Ethoxyphenyl): A 4-ethoxyphenyl group contributing to electron-donating effects and metabolic stability.
  • 7,8-Dimethoxy: Methoxy groups enhancing solubility and influencing receptor binding .

Its molecular weight is approximately 459.9 g/mol, with a computed XLogP3 of ~4.7, indicating moderate hydrophobicity . The topological polar surface area (58.4 Ų) suggests moderate membrane permeability .

Propiedades

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O3/c1-4-34-20-11-7-18(8-12-20)26-22-16-31(15-17-5-9-19(28)10-6-17)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIMXDJVWBUZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this pyrazoloquinoline derivative typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by various substitution reactions to introduce the chlorophenyl and ethoxyphenyl groups. The detailed synthetic pathways are critical for optimizing yield and purity, which directly influence biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, it showed selective cytotoxicity against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.

Cell Line IC50 (µM) Standard Drug Standard IC50 (µM)
MDA-MB-468 (Breast)10Doxorubicin15
A498 (Renal)8Cisplatin12

Anti-inflammatory Effects

In addition to anticancer properties, the compound exhibits anti-inflammatory activity. It has been shown to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages, which is a model for studying inflammation. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary results indicate moderate antibacterial and antifungal activities against several strains. The compound's structure suggests that the presence of the chlorophenyl group may enhance its interaction with microbial targets.

The mechanisms underlying the biological activities of 5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, which is detrimental to cancer cells.
  • Inhibition of Key Signaling Pathways : It interferes with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in vitro and in vivo:

  • Study on Breast Cancer Cells : A study reported that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours.
  • In Vivo Efficacy : Animal models treated with this compound showed significant tumor regression compared to control groups.

Comparación Con Compuestos Similares

Key Observations :

  • Lipophilicity : The target compound (XLogP3 = 4.7) is less hydrophobic than ELND006 (XLogP3 = 5.2) due to the absence of trifluoromethyl groups .
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to 4-methoxyphenyl analogs (e.g., 4k) by reducing oxidative demethylation .

Pharmacological Activity Comparison

Gamma-Secretase Inhibitors (ELND006/ELND007)

  • Mechanism: Selective inhibition of amyloid-β (Aβ) production over Notch signaling .
  • Structural Advantage : Trifluoromethylsulfonyl and cyclopropyl groups in ELND006 enhance binding to γ-secretase’s active site .
  • Limitation : The target compound lacks these groups, suggesting divergent activity.

Neurotensin Receptor 1 (NTR1) Agonists

  • Example : 3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl) .
  • Activity : EC₅₀ = 10 µM in β-arrestin recruitment assays.
  • Comparison : The target compound’s 4-ethoxyphenyl group may alter receptor affinity compared to fluorophenyl analogs.

Anti-Inflammatory Agents (2i, 2m)

  • Mechanism: Inhibition of NO production via iNOS and COX-2 suppression .
  • Structural Requirement: Amino and hydroxyl groups are critical for activity. The target compound’s dimethoxy and ethoxy groups may limit NO inhibition compared to 2i.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.